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Compound of Interest

Compound Name: WAY-648936

Cat. No.: B15553241 Get Quote

An In-Depth Technical Guide to WAY-648936 (CAS 796888-73-8): A Cyclin-Dependent Kinase

Inhibitor

Introduction
WAY-648936 is a bioactive small molecule identified as a potent inhibitor of Cyclin-Dependent

Kinases (CDKs), specifically targeting CDK1, CDK2, and CDK4.[1] With the CAS number

796888-73-8, this compound belongs to the pyrazolo[1,5-a]pyrimidine class of molecules. Its

chemical formula is C₁₇H₂₁N₃O₄, and it has a molecular weight of 331.4 g/mol . The inhibition of

CDKs is a critical therapeutic strategy in oncology, as these enzymes are key regulators of the

cell cycle, and their dysregulation is a hallmark of many cancers. This guide provides a

comprehensive technical overview of WAY-648936, including its mechanism of action, relevant

signaling pathways, experimental protocols for its evaluation, and a summary of its chemical

and pharmacological properties.

Chemical Properties
Property Value

CAS Number 796888-73-8

Molecular Formula C₁₇H₂₁N₃O₄

Molecular Weight 331.4 g/mol

Canonical SMILES Not available in search results

Purity Typically ≥98%
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Mechanism of Action and Signaling Pathway
WAY-648936 functions as an ATP-competitive inhibitor of CDK1, CDK2, and CDK4. These

kinases, in complex with their cyclin partners, play crucial roles at different stages of the cell

cycle.

CDK4/Cyclin D: Active during the G1 phase, this complex phosphorylates the

Retinoblastoma protein (Rb). This phosphorylation releases the transcription factor E2F,

allowing for the expression of genes necessary for the G1 to S phase transition.

CDK2/Cyclin E: Also active in the late G1 phase, this complex further phosphorylates Rb,

reinforcing the commitment to S phase entry.

CDK2/Cyclin A: This complex is essential for the initiation and progression of DNA synthesis

during the S phase.

CDK1/Cyclin B: Known as the M-phase promoting factor (MPF), this complex drives the cell

into mitosis and is critical for the G2 to M phase transition.

By inhibiting CDK1, CDK2, and CDK4, WAY-648936 effectively blocks cell cycle progression at

the G1/S and G2/M checkpoints. This can lead to cell cycle arrest and, subsequently, apoptosis

in cancer cells that have a high dependency on these kinases for their proliferation.

Cell Cycle Regulation Signaling Pathway
WAY-648936 Inhibition of Cell Cycle Progression.

Synthesis
WAY-648936 belongs to the pyrazolo[1,5-a]pyrimidine class of heterocyclic compounds. The

synthesis of this core structure generally involves the condensation of a 3-aminopyrazole

derivative with a β-dicarbonyl compound or its equivalent. Various synthetic strategies,

including multi-component reactions and microwave-assisted synthesis, have been developed

to efficiently produce pyrazolo[1,5-a]pyrimidine derivatives. The specific synthetic route for

WAY-648936 is not detailed in the provided search results, but a general approach can be

inferred from the synthesis of related compounds.
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General Synthetic Workflow for Pyrazolo[1,5-
a]pyrimidines

3-Aminopyrazole

Condensation

Beta-Dicarbonyl

Pyrazolo[1,5-a]pyrimidine Core Functionalization WAY-648936

Click to download full resolution via product page

Generalized synthetic workflow for WAY-648936.

Experimental Protocols
The evaluation of CDK inhibitors like WAY-648936 typically involves a series of in vitro and cell-

based assays to determine their potency, selectivity, and mechanism of action.

In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase
Assay)
This assay quantitatively measures the activity of a kinase by measuring the amount of ADP

produced during the kinase reaction.

Materials:

Purified recombinant CDK1/Cyclin B, CDK2/Cyclin E, CDK2/Cyclin A, and CDK4/Cyclin D1

enzymes.

Substrate peptide (e.g., a derivative of Histone H1 for CDK1/2 or Rb protein for CDK4).

WAY-648936 (dissolved in DMSO).

ATP.

Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

ADP-Glo™ Kinase Assay Kit (Promega).
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Procedure:

Prepare serial dilutions of WAY-648936 in kinase assay buffer.

In a 384-well plate, add the kinase, substrate, and WAY-648936 (or DMSO for control).

Initiate the kinase reaction by adding ATP.

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

Stop the reaction and measure the amount of ADP produced by following the ADP-Glo™

protocol, which involves converting ADP to ATP and then measuring the ATP level via a

luciferase-based reaction.

Calculate the percent inhibition for each concentration of WAY-648936 and determine the

IC₅₀ value by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay
This assay measures the effect of the compound on the proliferation of cancer cell lines.

Materials:

Cancer cell line known to be dependent on CDK1, 2, or 4 for proliferation (e.g., MCF-7

breast cancer cells).

Cell culture medium and supplements.

WAY-648936.

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega).

Procedure:

Seed the cancer cells in a 96-well plate and allow them to attach overnight.

Treat the cells with serial dilutions of WAY-648936 for a specified period (e.g., 72 hours).

Add the cell viability reagent to each well.
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Measure the luminescence, which is proportional to the number of viable cells.

Calculate the percent inhibition of cell proliferation for each concentration and determine the

GI₅₀ (50% growth inhibition) value.

Experimental Workflow for Kinase Inhibitor Profiling

In Vitro Assays Cell-Based Assays

Biochemical Kinase Assay
(e.g., ADP-Glo)

IC50 Determination

Kinase Selectivity Profiling
(e.g., KinomeScan)

Cell Proliferation Assay
(e.g., CellTiter-Glo)

Cell Cycle Analysis
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Apoptosis Assay
(e.g., Caspase-Glo)
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Workflow for evaluating the activity of WAY-648936.

Quantitative Data
While specific quantitative data for WAY-648936 is not readily available in the public domain,

the following table presents typical IC₅₀ values for selective CDK inhibitors against their target

kinases, which can serve as a reference for the expected potency of WAY-648936.
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CDK Inhibitor
CDK1/Cyclin B
(IC₅₀, nM)

CDK2/Cyclin E
(IC₅₀, nM)

CDK4/Cyclin
D1 (IC₅₀, nM)

CDK6/Cyclin
D3 (IC₅₀, nM)

Palbociclib >10,000 >10,000 11 16

Ribociclib >10,000 >10,000 10 39

Abemaciclib 65 49 2 10

Dinaciclib 3 1 >1000 >1000

Data compiled from various sources on CDK inhibitors.

Conclusion
WAY-648936 is a pyrazolo[1,5-a]pyrimidine-based inhibitor of CDK1, CDK2, and CDK4. Its

mechanism of action involves the direct inhibition of these key cell cycle kinases, leading to cell

cycle arrest and potential therapeutic benefit in the treatment of cancers characterized by

aberrant cell cycle regulation. The comprehensive evaluation of this compound would require a

suite of in vitro and cell-based assays to fully characterize its potency, selectivity, and cellular

effects. The information provided in this guide serves as a foundational resource for

researchers and drug development professionals interested in the further investigation of WAY-
648936 and other CDK inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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